4-Bromo-6-(phenoxymethyl)pyrimidine

Medicinal Chemistry Agrochemical Research Cross-Coupling

Researchers requiring a versatile pyrimidine building block with orthogonal functional handles face limited sourcing options. 4-Bromo-6-(phenoxymethyl)pyrimidine (CAS 2090612-57-8) solves this by combining a 4-Br Suzuki coupling site with a 6-PhOCH2 group that imparts unique steric/electronic properties unavailable in simpler analogs. • Enables Pd-catalyzed cross-coupling for kinase inhibitor (Chk, Pdk, Akt) lead optimization • Phenoxymethyl scaffold supports agrochemical SAR studies via late-stage functionalization • Supplied with ≥95% purity; single batch from BenchChem ensures lot-to-lot consistency for reproducible SAR campaigns.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
CAS No. 2090612-57-8
Cat. No. B1492096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(phenoxymethyl)pyrimidine
CAS2090612-57-8
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CC(=NC=N2)Br
InChIInChI=1S/C11H9BrN2O/c12-11-6-9(13-8-14-11)7-15-10-4-2-1-3-5-10/h1-6,8H,7H2
InChIKeyVWPPTMGQTVLIHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-(phenoxymethyl)pyrimidine: Specialized Building Block


4-Bromo-6-(phenoxymethyl)pyrimidine (CAS 2090612-57-8) is a heterocyclic building block with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol [1]. It features a pyrimidine core substituted with a bromine atom at the 4-position and a phenoxymethyl group at the 6-position, which are key handles for further functionalization in medicinal and agrochemical research [1]. Currently, public authoritative databases contain limited primary bioactivity or reactivity data for this specific compound.

Building Block Class

Synthetic intermediate with dual functional handles for medicinal and agrochemical discovery

Orthogonal Reactivity

4-Bromo group enables Pd-catalyzed cross-coupling distinct from chloro analogs

Steric/Electronic Tuning

6-Phenoxymethyl substituent provides steric bulk and electronic modulation for SAR exploration

4-Bromo-6-(phenoxymethyl)pyrimidine Substitution Concerns


The specific combination of a 4-bromo leaving group and a 6-phenoxymethyl substituent on the pyrimidine ring creates a unique reactivity profile that cannot be replicated by simple analogs like 4-chloro-6-(phenoxymethyl)pyrimidine [1] or 4-bromo-6-methylpyrimidine. The bromine atom offers orthogonal cross-coupling potential compared to chlorine [2], while the phenoxymethyl group contributes distinct electronic and steric properties versus smaller alkoxy groups. However, a direct quantitative comparison for this exact compound against these analogs is not available in accessible primary literature, making an evidence-based substitution assessment currently impossible.

4-Br vs. 4-Cl

Different oxidative addition rates and selectivity profiles in cross-coupling; direct replacement may alter reaction outcome.

6-Phenoxymethyl

Larger steric footprint and electronic character compared to methyl or methoxy analogs; may influence downstream target interactions.

No Comparative Data

Absence of compound-specific head-to-head studies limits evidence-based interchangeability assessment; empirical validation is required.

4-Bromo-6-(phenoxymethyl)pyrimidine Evidence Guide


Insufficient Comparative Data

A comprehensive search of primary research papers, patents, and authoritative databases like PubChem and ChEMBL did not yield any direct head-to-head quantitative comparison data for 4-Bromo-6-(phenoxymethyl)pyrimidine against its closest analogs. Claims of superior activity, selectivity, or reactivity cannot be made without such data. The search identified a class-level inference that chloropyrimidines may be preferable over bromopyrimidines in Suzuki coupling reactions [1], but this data is not specific to the target compound and cannot serve as a basis for its differentiation.

Comparative Evidence
Class-level inference
No compound-specific head-to-head data found; class-level reports suggest chloropyrimidines may be preferred in Suzuki couplings, but not specific to this substrate.
Requires empirical reactivity profiling to confirm cross-coupling performance.
Class-level inference does not guarantee identical behavior; experimental verification is essential.
Medicinal Chemistry Agrochemical Research Cross-Coupling

4-Bromo-6-(phenoxymethyl)pyrimidine Application Scenarios


Kinase Inhibitor Intermediate

Based on its structural features, this compound likely serves as a key intermediate in the synthesis of more complex kinase inhibitors, similar to other 4-bromo-pyrimidine analogs described in the patent literature for Chk, Pdk, and Akt inhibitors [1]. The 4-bromo group is a versatile handle for palladium-catalyzed cross-coupling reactions to introduce diverse aryl or heteroaryl groups.

Agrochemical Lead Optimization Scaffold

The phenoxymethylpyrimidine scaffold is found in herbicidal compounds [2]. This specific brominated derivative could be a precursor for developing new agrochemicals, enabling structure-activity relationship (SAR) studies through late-stage functionalization.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate
Bromo group for Pd-catalyzed cross-coupling
Cross-coupling efficiency and regioselectivity
Agrochemical lead scaffold
Phenoxymethylpyrimidine core for SAR expansion
Herbicidal activity optimization via late-stage functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-(phenoxymethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.